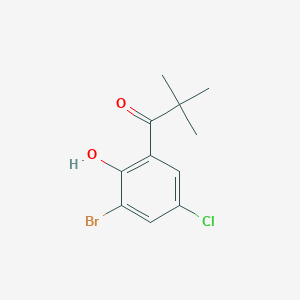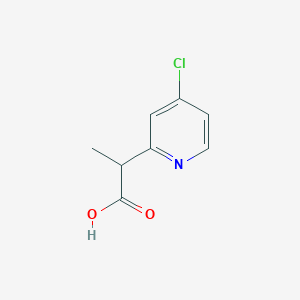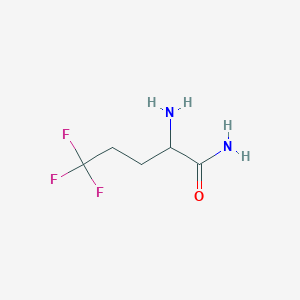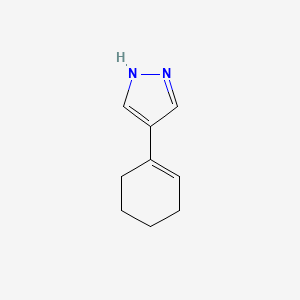
4-(Cyclohex-1-en-1-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohex-1-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclohexene ring attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of cyclohex-1-en-1-yl hydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohex-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
4-(Cyclohex-1-en-1-yl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its potency and selectivity.
Comparación Con Compuestos Similares
4-(Cyclohex-1-en-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but differ in the functional groups attached to the pyrazole ring, leading to variations in their biological activities.
Cyclohex-1-en-1-yl derivatives: Compounds with the cyclohexene ring but different heterocyclic cores, such as morpholine or azepine, which may exhibit different chemical and biological properties.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring, which can affect their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the cyclohexene and pyrazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-(cyclohexen-1-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h4,6-7H,1-3,5H2,(H,10,11) |
Clave InChI |
MTQXLBVVYNFJFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


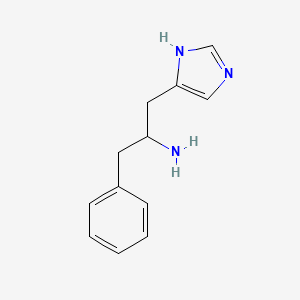
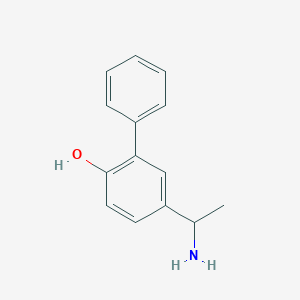
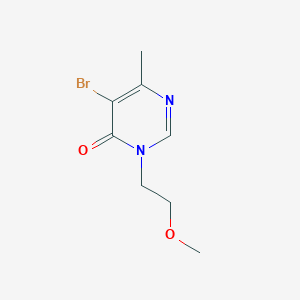
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)

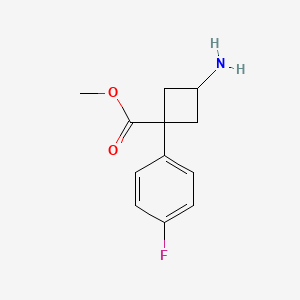
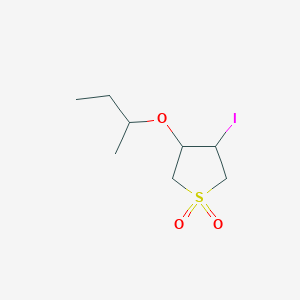
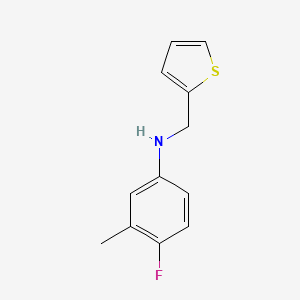
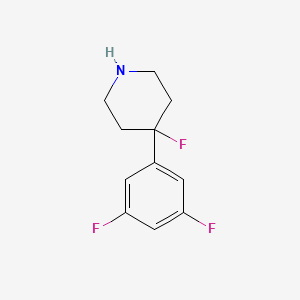
![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
